molecular formula C15H14N2O B14730851 N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide CAS No. 5487-54-7

N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide

Cat. No.: B14730851
CAS No.: 5487-54-7
M. Wt: 238.28 g/mol
InChI Key: UTXITRJDYLLABO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a pyridine ring attached to a carboxamide group, which is further connected to a 2,3-dihydro-1H-inden-5-yl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyridine ring to a piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or piperidine derivatives.

    Substitution: Introduction of various functional groups on the pyridine ring.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide

Comparison:

  • Structural Differences: The position of the carboxamide group on the pyridine ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Features: N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct binding properties and biological effects compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5487-54-7

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide

InChI

InChI=1S/C15H14N2O/c18-15(14-6-1-2-9-16-14)17-13-8-7-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,17,18)

InChI Key

UTXITRJDYLLABO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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